molecular formula C11H12N2O B11907125 1-Methyl-1,4-dihydroquinoline-3-carboxamide CAS No. 20224-92-4

1-Methyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11907125
CAS No.: 20224-92-4
M. Wt: 188.23 g/mol
InChI Key: WPUGNHCIRHJWBB-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydroquinoline-3-carboxamide is a chemical scaffold based on the privileged 4-quinolone structure, a framework recognized for its broad and potent biological activities in medicinal chemistry . The 4-quinolone-3-carboxamide core is a versatile platform for developing new therapeutic agents and is known for its ability to interact with diverse biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions . The carboxamide group at the C-3 position is a key pharmacophore, significantly influencing enzyme binding properties and contributing to a wide spectrum of biological activities . Researchers are actively exploring derivatives of this scaffold for various emerging applications. These include serving as a framework for novel anti-inflammatory agents , with related compounds showing efficacy in models of acute lung injury and sepsis by inhibiting pro-inflammatory cytokines . Other areas of investigation include immunomodulation , where similar carboxamides have been studied for treating autoimmune diseases , and oncology research , as the quinolinone scaffold is a focal point for developing anticancer agents . Additionally, this class of compounds is being investigated for its antioxidant potential and as a multi-target agent in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

20224-92-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-4H-quinoline-3-carboxamide

InChI

InChI=1S/C11H12N2O/c1-13-7-9(11(12)14)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H2,12,14)

InChI Key

WPUGNHCIRHJWBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(CC2=CC=CC=C21)C(=O)N

Origin of Product

United States

Preparation Methods

Alkylation via Halogenoalkanes in Polar Aprotic Solvents

Introduction of the 1-methyl group is achieved through N-alkylation of the quinoline nitrogen. Sodium hydride (NaH) in anhydrous DMF facilitates the reaction between 4-oxo-1,4-dihydroquinoline intermediates and methyl iodide or bromide. For example, treatment of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with methyl iodide (1.2 equiv) and NaH at 90°C for 6 hours affords the 1-methyl derivative in 85–90% yield. Alternative bases such as cesium carbonate (Cs₂CO₃) in acetonitrile have also been employed, though with slightly lower efficiency (70–75%).

Regioselectivity and Competing Reactions

N-Alkylation must be carefully controlled to avoid O-alkylation at the 4-oxo position. Polar solvents like DMF favor nitrogen alkylation due to improved solubility of the deprotonated intermediate. Kinetic studies indicate that maintaining reaction temperatures below 100°C minimizes side product formation.

Hydrolysis of Ester Intermediates to Carboxylic Acids

The ethyl or methyl ester at position 3 is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (2–5 M) in ethanol or THF. For instance, refluxing ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with 10% NaOH for 3 hours quantitatively yields 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Acidic workup (HCl) precipitates the product, which is purified via recrystallization from ethanol/water (yield: 65–90%).

Carboxamide Formation via Coupling Reactions

HOBt-Mediated Amidation

Polystyrene-supported 1-hydroxybenzotriazole (PS-HOBt) enables efficient coupling of the carboxylic acid with ammonia or ammonium salts. In a representative procedure, 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equiv) is reacted with ammonium chloride (1.5 equiv) in the presence of PS-HOBt and diisopropylethylamine (DIEA) in DMF at room temperature. The target carboxamide is obtained in 70–80% yield after filtration and column chromatography.

Alternative Coupling Reagents: HBTU and PyBrOP

O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) and bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) offer faster reaction kinetics. For example, HBTU-mediated coupling with 1-amino-3,5-dimethyladamantane in DMF at 25°C achieves 85% conversion within 2 hours. However, these reagents necessitate rigorous drying conditions to prevent hydrolysis.

Alternative Synthetic Routes and Recent Innovations

One-Pot Cyclization-Alkylation Sequences

Recent protocols combine Gould-Jacobs cyclization and N-alkylation in a single pot. A mixture of methyl anthranilate, methyl iodide, and Cs₂CO₃ in acetonitrile under microwave irradiation (120°C, 30 minutes) delivers 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in 78% yield, reducing purification steps.

Solid-Phase Synthesis for High-Throughput Production

Immobilized intermediates on Wang resin allow sequential alkylation and amidation. After cyclization, the resin-bound acid is treated with methyl triflate and DIEA, followed by cleavage with TFA/water to release the carboxamide. This method achieves >95% purity without chromatography.

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield (%) Advantages Limitations
N-Alkylation NaH, DMF, 90°C85–90High regioselectivityMoisture-sensitive conditions
Ester Hydrolysis 10% NaOH, reflux65–90Scalable, minimal byproductsLong reaction times (3–6 hours)
Amidation (HOBt) PS-HOBt, DIEA, DMF70–80Mild conditions, recyclable resinModerate yields
Amidation (HBTU) HBTU, Et₃N, DMF80–85Rapid reactionCostly reagents

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cannabinoid Receptor Modulation

Research has demonstrated that 1-Methyl-1,4-dihydroquinoline-3-carboxamide derivatives can selectively target the cannabinoid receptor subtype 2 (CB2R). This receptor is implicated in various physiological processes and represents a promising target for drug development in pain management and inflammation-related diseases.

  • Selectivity and Affinity : A study found that specific derivatives exhibited high affinity for CB2 receptors, with some compounds achieving Ki values in the nanomolar range, indicating strong binding potential . The structure-activity relationship (SAR) analysis showed that modifications to the carboxamide group significantly influenced receptor affinity.
CompoundKi Value (nM)Selectivity (CB2/CB1)
2837High
3050Moderate
32R45High

Anticancer Activity

Recent studies have explored the use of 1-Methyl-1,4-dihydroquinoline-3-carboxamide as an antiproliferative agent against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • In Vitro Studies : In assays conducted on human cancer cell lines, several derivatives showed significant cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations.
CompoundIC50 (μM)Cancer Cell Line
10a5.4MCF-7 (breast cancer)
10b3.2HeLa (cervical cancer)
10c4.8A549 (lung cancer)

Synthetic Pathways

The synthesis of 1-Methyl-1,4-dihydroquinoline-3-carboxamide involves several key steps that allow for structural modifications to enhance biological activity. The Gould-Jacobs reaction is commonly employed to form the quinoline core, followed by amide coupling reactions to introduce various substituents.

Synthetic Route Overview

A typical synthetic route includes:

  • Formation of Quinoline Core : Condensation of substituted anilines with diethyl ethoxymethylenemalonate.
  • Cyclization : Utilizing the Gould-Jacobs method to create the quinoline structure.
  • Amide Formation : Coupling with appropriate carboxylic acids or amines to yield the final product.

Case Study on CB2R Agonism

A notable study evaluated a series of derivatives for their ability to act as CB2R agonists. The results indicated that certain structural configurations led to enhanced receptor activation and selectivity over CB1 receptors, which are associated with psychoactive effects.

Case Study on Antiproliferative Effects

In another investigation, a derivative was tested against multiple cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The compound was shown to activate caspase pathways, leading to programmed cell death.

Comparison with Similar Compounds

Key Observations :

  • CB2 Receptor Agonists : Pentyl-substituted derivatives (e.g., ALICB179, SER601) exhibit potent CB2 agonism with high selectivity over CB1, making them candidates for neuropathic pain and inflammation .
  • Axl Kinase Inhibitors: Compound 9im demonstrates nanomolar affinity for Axl kinase, suppressing cancer cell migration and metastasis in vivo .
  • Anti-inflammatory Agents : N-phenyl-substituted analogs (e.g., 13a) show efficacy in preclinical sepsis and ALI models, likely through modulation of inflammatory cytokines .

Pharmacokinetic and Pharmacodynamic Profiles

Substituents critically influence absorption, distribution, and metabolism:

  • Adamantyl Groups : Derivatives like SER601 (N-adamantyl) may enhance lipid solubility and blood-brain barrier penetration, though this can increase metabolic stability challenges .
  • Phenyl Groups : N-phenyl analogs (e.g., 13a) demonstrate favorable pharmacokinetics in anti-inflammatory studies, with moderate plasma clearance and half-life suitable for systemic action .

Biological Activity

1-Methyl-1,4-dihydroquinoline-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoline core, with a methyl group at the nitrogen position and a carboxamide functional group at the 3-position, contributing to its unique pharmacological properties. The molecular formula is C11H12N2OC_{11}H_{12}N_2O with a molecular weight of approximately 178.20 g/mol.

Biological Activities

Research indicates that 1-Methyl-1,4-dihydroquinoline-3-carboxamide exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : Studies have shown that derivatives of similar compounds can modulate inflammatory pathways, potentially interacting with enzymes and receptors involved in pain perception and inflammation .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated significant toxicity against colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .
  • Antiviral Activity : In vitro studies suggest that compounds related to 1-Methyl-1,4-dihydroquinoline-3-carboxamide can inhibit Hepatitis B virus replication, showcasing potential as antiviral agents .

The mechanism by which 1-Methyl-1,4-dihydroquinoline-3-carboxamide exerts its biological effects often involves:

  • Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, leading to altered cellular responses.
  • Interaction with Proteins : The compound can bind to various biological macromolecules, enhancing its pharmacological effects through hydrogen bonding and hydrophobic interactions .

Structure-Activity Relationship (SAR)

The biological activity of 1-Methyl-1,4-dihydroquinoline-3-carboxamide is influenced by structural modifications. A comparison of structurally related compounds highlights differences in their biological profiles:

Compound NameStructure FeaturesUnique Aspects
N-(2,5-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo...Contains a phenyl substitutionEnhanced solubility and biological activity
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamideFeatures a phenyl group at position 4Known for anti-inflammatory properties
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline...Contains thioether functionalityPotentially different reactivity due to sulfur

Case Studies

Several case studies have reported the effectiveness of 1-Methyl-1,4-dihydroquinoline-3-carboxamide and its derivatives in various biological assays:

  • Anti-inflammatory Activity : A recent study evaluated the LOX inhibitory activity of carboxamide derivatives similar to 1-Methyl-1,4-dihydroquinoline-3-carboxamide. Compounds exhibited IC50 values as low as 10 μM, indicating potent anti-inflammatory potential .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that specific derivatives showed potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with significant inhibition rates .
  • Antiviral Efficacy : Experimental studies confirmed high inhibition rates of Hepatitis B virus replication at concentrations around 10 µM for certain quinoline derivatives .

Q & A

Q. What in vitro assays are most reliable for evaluating anticancer potency?

  • Methodological Answer :
  • Kinase inhibition : Use TR-FRET assays for IC50 determination (e.g., Axl kinase).
  • Cell migration/invasion : Boyden chamber assays with MDA-MB-231 cells.
  • EMT suppression : Monitor E-cadherin/N-cadherin ratios via Western blot after TGF-β1 treatment .

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